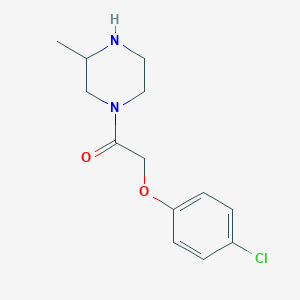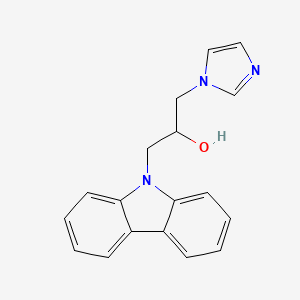
(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, an ethyl group, a p-tolyl group, and a phenol group. It is commonly used in various scientific research applications due to its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 3-ethyl-4-(p-tolyl)thiazole with appropriate reagents under controlled conditions.
Ylidene Formation: The ylidene group is introduced by reacting the thiazole derivative with a suitable aldehyde or ketone.
Amino Group Introduction: The amino group is added through a nucleophilic substitution reaction.
Phenol Group Addition: The phenol group is introduced via an electrophilic aromatic substitution reaction.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The compound is then purified using techniques such as recrystallization, chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic interventions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals, dyes, and pigments. Its chemical properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrochloride
- (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol sulfate
- (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol acetate
Uniqueness
What sets (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide apart from similar compounds is its specific hydrobromide salt form, which can influence its solubility, stability, and bioavailability. These properties make it particularly suitable for certain applications in research and industry.
Propiedades
IUPAC Name |
4-[[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS.BrH/c1-3-20-17(14-6-4-13(2)5-7-14)12-22-18(20)19-15-8-10-16(21)11-9-15;/h4-12,21H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFYKOFIPBOCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)O)C3=CC=C(C=C3)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2907488.png)

![N-[4-({[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2907490.png)



![Ethyl 6-methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2907495.png)
![3-[(E)-(dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2907500.png)
![2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide](/img/structure/B2907502.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2907503.png)


![4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine](/img/structure/B2907509.png)

